molecular formula C24H28ClNO4 B2961045 (E)-3-(2-chlorophenyl)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396893-01-8

(E)-3-(2-chlorophenyl)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2961045
CAS No.: 1396893-01-8
M. Wt: 429.94
InChI Key: ZJCJCJMOGFJQOP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is a novel synthetic compound belonging to the chalcone class of molecules, characterized by its α,β-unsaturated ketone core structure . This specific derivative is engineered with a 2-chlorophenyl group on the propenone chain and a complex 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl moiety attached to the carbonyl carbon. The piperidine and dimethoxybenzyl groups are significant structural features often incorporated to modulate the compound's electronic properties, lipophilicity, and potential for biological interaction, making it a valuable intermediate in medicinal chemistry research . Chalcones and their synthetic analogs are the subject of extensive investigation in modern drug discovery due to their broad spectrum of reported pharmacological activities. Research on similar structures has indicated potential applications as key scaffolds for developing agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The presence of the chlorophenyl group and the complex piperidine substituent in this particular compound suggests it is designed for structure-activity relationship (SAR) studies, potentially targeting specific enzymes or cellular pathways. Its mechanism of action is likely dependent on the specific research context but may involve interaction with biological nucleophiles via its electrophilic enone system, inhibition of kinases, or modulation of various protein targets . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClNO4/c1-28-21-13-19(14-22(15-21)29-2)17-30-16-18-9-11-26(12-10-18)24(27)8-7-20-5-3-4-6-23(20)25/h3-8,13-15,18H,9-12,16-17H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCJCJMOGFJQOP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A 2-chlorophenyl group, which may contribute to its biological activity.
  • A piperidine ring that is often associated with various pharmacological effects.
  • A 3,5-dimethoxybenzyl moiety that enhances solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, while the chlorophenyl and dimethoxybenzyl groups may influence binding affinity and selectivity.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For example:

  • Compounds bearing piperidine rings have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 µg/mL
Escherichia coli40 µg/mL

Anticancer Activity

Studies have reported that similar compounds demonstrate cytotoxic effects on cancer cell lines. For instance, compounds derived from piperidine have been evaluated for their anticancer properties against pancreatic cancer cells . The proposed mechanism involves the induction of apoptosis through modulation of cell signaling pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Acetylcholinesterase Inhibition : This is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.
  • Urease Inhibition : Compounds with similar structures have shown strong urease inhibitory activity, which is significant in treating urinary tract infections .

Case Studies

  • Antimicrobial Activity Study : A study tested various synthesized piperidine derivatives for their antibacterial properties. The results highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that structural modifications could enhance efficacy .
  • Cytotoxicity Assays : Research involving piperidine derivatives demonstrated significant cytostatic effects on cancer cell lines, indicating the potential for these compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a common enone core with several analogues, but variations in substituents on the piperidine ring and aromatic groups lead to distinct properties. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Compounds
Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Key Features
Target Compound 4-(((3,5-dimethoxybenzyl)oxy)methyl) C₂₅H₂₇ClNO₄ 448.9 Electron-rich dimethoxy groups; potential for enhanced solubility
(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one 4-(methylsulfonyl) C₁₅H₁₈ClNO₃S 327.8 Sulfonyl group increases polarity; may improve metabolic stability
(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one 4-(((4-fluorobenzyl)oxy)methyl) C₂₂H₂₄FNO₂ 353.4 Fluorine atom enhances lipophilicity; may affect membrane permeability
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one 4-(6-(trifluoromethyl)pyrimidin-4-yl) C₁₈H₁₆ClF₃N₄O 396.8 Trifluoromethylpyrimidine adds bulk; potential kinase-targeting activity
Key Observations:

Substituent Effects on Solubility :

  • The target compound’s dimethoxybenzyl group introduces oxygen atoms, which may improve water solubility compared to the fluorobenzyl group in or the trifluoromethylpyrimidine in . However, the methylsulfonyl group in likely confers higher polarity, enhancing aqueous solubility further.

In contrast, the target compound’s dimethoxy groups may balance solubility and moderate lipophilicity (logP ~2.8 predicted).

The target compound’s dimethoxybenzyl group may engage in hydrogen bonding or π-π stacking with aromatic residues.

Computational and Analytical Insights

  • Structure-Activity Relationship (SAR) : Computational pipelines (e.g., clustering by effect signatures ) suggest the target compound may occupy a unique cluster due to its dimethoxybenzyl group, differing from sulfonyl or fluorinated analogues in biological networks.
  • Crystallographic Validation: The E-configuration of the enone system is critical for activity. Tools like SHELXL ensure accurate structural determination, avoiding misassignment of stereochemistry.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, reacting a substituted acetophenone derivative with a piperidine-containing aldehyde. Key steps include:
  • Using NaOH/EtOH as a base-solvent system under reflux (60–80°C) for 6–8 hours .
  • Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and optimizing stoichiometry (1:1.2 molar ratio of ketone to aldehyde) .
  • Purification via column chromatography (silica gel, gradient elution with dichloromethane:methanol) to isolate the (E)-isomer .

Q. What spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?

  • Methodological Answer :
  • FT-IR : Confirm enone formation (C=O stretch at ~1680 cm⁻¹; conjugated C=C at ~1600 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
  • NMR : Assign (E)-configuration using coupling constants (J = 12–16 Hz for trans-vinylic protons in ¹H NMR). Use 2D NMR (COSY, HSQC) to resolve piperidine ring protons .
  • UV-Vis : Detect π→π* transitions (λmax ~300–350 nm) to validate conjugation .

Q. How should researchers handle discrepancies between computational (DFT) predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Compare DFT-calculated vibrational frequencies (B3LYP/6-311+G(d,p)) with experimental FT-IR data. Adjust for solvent effects (e.g., PCM model for ethanol) .
  • For NMR shifts, apply gauge-including atomic orbital (GIAO) methods and cross-validate with experimental chemical shifts .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic observations?

  • Methodological Answer :
  • XRD vs. NMR : Crystal packing forces may stabilize conformers not observed in solution. Use variable-temperature NMR to detect dynamic equilibria (e.g., piperidine ring puckering) .
  • DFT-MD Simulations : Model solvated structures to identify dominant conformers in solution .

Q. How can antimicrobial activity be systematically evaluated while controlling for solvent artifacts?

  • Methodological Answer :
  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use DMSO controls (<1% v/v) to rule out solvent cytotoxicity .
  • MTT Assay : Assess mammalian cell viability (e.g., HEK-293 cells) to confirm selective toxicity .

Q. What advanced chromatographic methods are recommended for purity analysis and stereoisomer separation?

  • Methodological Answer :
  • HPLC : Use a C18 column with a methanol:sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity analysis. Validate with system suitability tests (RSD < 2% for retention time) .
  • Chiral Chromatography : Employ a Chiralpak IA-3 column (n-hexane:isopropanol 85:15) to resolve (E)/(Z)-isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.